molecular formula C14H14NO2P B14381350 N,N-Diphenyl-1,3,2-dioxaphospholan-2-amine CAS No. 90053-51-3

N,N-Diphenyl-1,3,2-dioxaphospholan-2-amine

Cat. No.: B14381350
CAS No.: 90053-51-3
M. Wt: 259.24 g/mol
InChI Key: WXVIXBVLICQMGH-UHFFFAOYSA-N
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Description

N,N-Diphenyl-1,3,2-dioxaphospholan-2-amine is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a dioxaphospholane ring, which is a five-membered ring containing phosphorus, oxygen, and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diphenyl-1,3,2-dioxaphospholan-2-amine typically involves the reaction of diphenylamine with a suitable phosphorus-containing reagent. One common method involves the use of phosphorus trichloride (PCl3) and an appropriate diol, such as ethylene glycol, under controlled conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the dioxaphospholane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Diphenyl-1,3,2-dioxaphospholan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding oxide derivative.

    Reduction: Reduction reactions can lead to the formation of different reduced species.

    Substitution: The compound can participate in substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N,N-Diphenyl-1,3,2-dioxaphospholan-2-amine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its use in drug development or as a diagnostic tool.

    Industry: It can be utilized in the production of specialty chemicals, polymers, and other industrial materials.

Mechanism of Action

The mechanism of action of N,N-Diphenyl-1,3,2-dioxaphospholan-2-amine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dibutyl-1,3,2-dioxaphospholan-2-amine
  • N,N-Dimethyl-1,3,2-dioxaphospholan-2-amine
  • N,N-Dibutyl-1,3,2-dioxaphospholan-2-amine 2-oxide

Uniqueness

N,N-Diphenyl-1,3,2-dioxaphospholan-2-amine is unique due to its diphenylamine moiety, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and may contribute to its specific reactivity and applications.

Properties

CAS No.

90053-51-3

Molecular Formula

C14H14NO2P

Molecular Weight

259.24 g/mol

IUPAC Name

N,N-diphenyl-1,3,2-dioxaphospholan-2-amine

InChI

InChI=1S/C14H14NO2P/c1-3-7-13(8-4-1)15(18-16-11-12-17-18)14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

WXVIXBVLICQMGH-UHFFFAOYSA-N

Canonical SMILES

C1COP(O1)N(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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